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Compound of Interest

Compound Name:
4-Chloro-6-methyl-2-

(trifluoromethyl)quinoline

Cat. No.: B159133 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-methyl-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative that

serves as a versatile intermediate in pharmaceutical and agrochemical research. The quinoline

scaffold is a core structure in numerous approved drugs, and its derivatives exhibit a wide

range of biological activities, including anticancer and antimicrobial properties.[1][2] The

strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's

metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] The chlorine atom

at the 4-position is an excellent leaving group, making the compound highly amenable to

nucleophilic substitution reactions for the synthesis of diverse compound libraries.[3]

These notes provide an overview of the potential applications of 4-Chloro-6-methyl-2-
(trifluoromethyl)quinoline as a key building block in drug discovery and offer generalized

protocols for its synthesis and derivatization.

Data Presentation
Physicochemical Properties
The key physicochemical properties of the title compound are summarized below. This data is

essential for planning synthetic reactions, purification, and formulation studies.
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Property Value Source

Molecular Formula C₁₁H₇ClF₃N [5]

Molecular Weight 245.63 g/mol [5]

Monoisotopic Mass 245.02191 Da [5]

Appearance
White to off-white crystalline

powder (predicted)
-

Melting Point
Not available (See similar

compounds below)
-

XlogP (predicted) 4.1 [5]

InChIKey
ZLSXNETUGWRDSH-

UHFFFAOYSA-N
[5]

SMILES
CC1=CC2=C(C=C1)N=C(C=C

2Cl)C(F)(F)F
[5]

Comparative Data of Related Quinoline Intermediates
For context, the properties of structurally similar and well-documented quinoline intermediates

are provided. This comparison can help researchers estimate the physical characteristics and

reactivity of the title compound.
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Compound CAS Number
Molecular
Weight

Melting Point
(°C)

Purity

4-Chloro-6-

(trifluoromethyl)q

uinoline

49713-56-6 231.60 48-55 ≥ 99% (HPLC)[6]

4-Chloro-7-

(trifluoromethyl)q

uinoline

346-55-4 231.60 69-71 -[3]

4-Chloro-2,6-

bis(trifluoromethy

l)quinoline

91991-79-6 299.60 66-72 ≥ 98% (HPLC)[7]

4-Chloro-6-

methoxy-2-

(trifluoromethyl)q

uinoline

1701-27-5 261.63 - 98%[8]

Applications in Pharmaceutical Synthesis
4-Chloro-6-methyl-2-(trifluoromethyl)quinoline is a valuable starting material for creating

novel therapeutic agents. Its primary utility lies in the reactivity of the C4-chloro group, which

allows for the introduction of various functional groups via nucleophilic aromatic substitution

(SNAr).

Anticancer Agents: The quinoline core is present in many kinase inhibitors.[2] By reacting the

intermediate with various amines (anilines, piperazines, etc.), researchers can synthesize

libraries of compounds to screen for activity against key cancer targets like PI3K, mTOR, and

other kinases.[2][3][9]

Anti-infective Agents: Quinoline derivatives have a long history as antimalarial and

antibacterial drugs.[1] This intermediate can be used to develop novel anti-infective

compounds by introducing side chains known to confer antimicrobial activity.

Antiparasitic Compounds: The 4-aminoquinoline scaffold is crucial for activity against

parasites like Plasmodium falciparum (malaria) and Trypanosoma species.[3] This
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intermediate provides a direct route to novel 4-aminoquinoline derivatives for antiparasitic

screening.

Starting Intermediate

Nucleophilic Aromatic Substitution (SNAr)

Potential Bioactive Derivatives

4-Chloro-6-methyl-2-
(trifluoromethyl)quinoline

Reaction with
Nucleophiles

 R-NH₂ / R-OH / R-SH 
 Acid or Base Catalyst 

4-Anilinoquinolines
(Anticancer)

4-Piperazinylquinolines
(Anticancer, Antiparasitic)

4-Alkoxy/Thioquinolines
(Various Applications)

Click to download full resolution via product page

Synthetic utility of the quinoline intermediate.

Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions for specific

substrates and desired products.

Protocol 1: Representative Synthesis of 4-Chloro-6-
methyl-2-(trifluoromethyl)quinoline
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This protocol describes a plausible two-step synthesis via a Friedlander-type annulation

followed by chlorination.

Step A: Synthesis of 6-methyl-2-(trifluoromethyl)quinolin-4-ol

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-

methyl-2-aminoacetophenone (1.0 eq) in ethanol.

Reagent Addition: Add ethyl trifluoroacetate (1.2 eq) to the solution, followed by a catalytic

amount of a base such as sodium ethoxide or potassium carbonate.

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer

Chromatography (TLC). The reaction may take 4-12 hours.

Work-up: Once the starting material is consumed, cool the mixture to room temperature.

Acidify with dilute HCl to precipitate the product.

Purification: Filter the resulting solid, wash with cold water, and dry under vacuum. The crude

quinolin-4-ol can be purified by recrystallization from ethanol or a similar solvent.

Step B: Chlorination to 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline

Reaction Setup: In a fume hood, add the dried 6-methyl-2-(trifluoromethyl)quinolin-4-ol (1.0

eq) from Step A to a flask.

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (3-5 eq) to the flask. A

catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction by

TLC.

Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture

onto crushed ice to quench the excess POCl₃.

Extraction: Neutralize the aqueous solution with a base (e.g., NaHCO₃ or NaOH solution)

and extract the product with an organic solvent like dichloromethane or ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel.

Starting Materials:
- 4-methyl-2-aminoacetophenone

- Ethyl trifluoroacetate

Step 1: Friedlander Annulation
(Base catalyst, Reflux in Ethanol)

Intermediate:
6-methyl-2-(trifluoromethyl)quinolin-4-ol

Step 2: Chlorination
(POCl₃, Reflux)

Work-up & Purification
(Quench, Extract, Column Chromatography)

Final Product:
4-Chloro-6-methyl-2-

(trifluoromethyl)quinoline
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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